molecular formula C37H67NO13 B12298349 Eritrocina

Eritrocina

Cat. No.: B12298349
M. Wt: 733.9 g/mol
InChI Key: ULGZDMOVFRHVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eritrocina, also known as Erythromycin A, is a macrolide antibiotic derived from Streptomyces erythreus (now reclassified as Saccharopolyspora erythraea) . Its molecular formula is C₃₇H₆₇NO₁₃, with a molecular weight of 733.93 g/mol and a CAS registry number of 114-07-8 . This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation . It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Streptococcus, Staphylococcus) and some Gram-negative pathogens (e.g., Legionella, Mycoplasma) . Clinically, it is used for respiratory, skin, and soft tissue infections, often as an alternative for penicillin-allergic patients .

This compound’s pharmacokinetic profile includes moderate oral bioavailability (~30%) and metabolism via CYP3A4, necessitating cautious use with drugs that inhibit or induce this enzyme . Resistance mechanisms involve ribosomal methylation (erm genes) or efflux pumps (mef genes) .

Preparation Methods

Traditional Chemical Synthesis and Salt Formation

Base Extraction and Crystallization

The foundational method for isolating erythromycin involves alkaline extraction from fermented broth. The culture broth is adjusted to pH 9–10 using sodium hydroxide, followed by extraction with polar organic solvents such as amyl acetate or ethyl acetate. The organic phase is then concentrated, and erythromycin base is precipitated by further pH adjustment to 9.5. Recrystallization from aqueous acetone or ethanol yields pure crystalline erythromycin base, with typical yields of 70–80%. Critical parameters include solvent polarity, temperature (10–30°C), and the use of stabilizers like sucrose to prevent degradation during lyophilization.

Phosphate Salt Preparation

A patent-pending method for erythromycin phosphate involves dissolving erythromycin base in a hydroxyl- or carbonyl-containing solvent (e.g., n-butyl acetate) and reacting it with phosphoric acid under controlled conditions. Key steps include:

  • Solvent System : A mixture of propyl carbinol, n-butyl acetate, and methyl isobutyl ketone.
  • Crystallization : Gradual addition of 10–85% phosphoric acid at 6–30°C, achieving a terminal pH of 6.0–6.5.
  • Yield Optimization : Higher phosphoric acid concentrations (85%) improve yield to 74.8% but increase residual solvents, while lower concentrations (10%) reduce yields to 70.3% but enhance purity.
Parameter Value Range Yield (%) Purity (U/mg)
Phosphoric Acid (%) 10–85 70.3–74.8 769–815
Temperature (°C) 6–30 68.5–74.8 774–819

Hydrochloride and Taurate Derivatives

Hydrochloride Salt : Erythromycin base is suspended in water, adjusted to pH 6.5 with HCl, and concentrated to induce crystallization. Recrystallization from ethanol-ether mixtures yields >99% pure erythromycin hydrochloride.
Taurate Derivative : Reacting erythromycin base with tauric acid in methanol, followed by lyophilization, produces erythromycin taurate. This derivative exhibits improved aqueous solubility (1.17 vs. 1.45 in chloroform/water partition coefficient) and stability at physiological pH.

Encapsulation and Advanced Delivery Systems

Liposomal Formulations

Liposomes enhance erythromycin’s stability and target specificity. The dehydration-rehydration (DRV) method involves:

  • Lipid Film Formation : 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and cholesterol (2:1 w/w) dissolved in chloroform.
  • Hydration : Rehydration with ammonium sulfate solution and sonication to form unilamellar vesicles (194 nm diameter).
  • Drug Loading : Active loading of erythromycin into pre-formed vesicles, achieving 32% encapsulation efficiency and 80% retention at 37°C.

Magneto-liposomes incorporate iron oxide nanoparticles (Fe₃O₄) for magnetic targeting. Prepared via solvent injection, these formulations show controlled release under electromagnetic fields, reducing systemic toxicity.

Solid–Lipid Nanoparticles (SLNs)

SLNs are synthesized using high-pressure homogenization:

  • Lipid Phase : Glyceryl monostearate and polysorbate 80.
  • Emulsification : Erythromycin dissolved in propylene carbonate is emulsified into the lipid matrix, yielding particles of 150–200 nm.
  • Drug Release : Sustained release over 48 hours, with 90% cumulative delivery in P. acnes-infected models.

Fermentation and Biosynthetic Optimization

Industrial-scale erythromycin production relies on Streptomyces erythreus fermentation. Recent strain engineering (e.g., S. erythraea HL3168 E3) has boosted yields by 40% through:

  • Medium Composition : 4% corn starch, 3% soybean flour, and 1% soybean oil.
  • Process Parameters : Temperature (34°C), agitation (250 rpm), and phased n-propanol supplementation to prolong the production phase.
Fermentation Day Biomass (g/L) Erythromycin Titer (mg/L)
3 12.5 450
6 18.2 1,200

Derivative Synthesis for Enhanced Efficacy

Erythromycin A Oxime

9-Oxime erythromycin A, a precursor to clarithromycin, is synthesized by reacting erythromycin A with hydroxylamine in isopropanol and acetic acid. Optimal conditions include:

  • Solvent : Isopropanol (homogenizes reaction mixture).
  • Catalyst : Acetic acid (minimizes degradation vs. formic acid).
  • Temperature : 50°C for 6 hours, yielding 98.9% pure oxime after pH adjustment and isopropyl acetate extraction.

Azaerythromycin Synthesis

Azaerythromycin, an azithromycin intermediate, is produced via low-pressure hydrogenation (1–3 bar) of 6,9-iminoether erythromycin A using palladium catalysts. Key advantages include:

  • Selectivity : >95% conversion without over-reduction.
  • Scalability : Direct solvent recycling into downstream azithromycin synthesis.

Analytical and Purification Techniques

QuEChERS-UHPLC-MS/MS

For quality control, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method coupled with UHPLC-MS/MS enables rapid quantification of erythromycin and metabolites in biological matrices:

  • Extraction : Acetonitrile-water (80:20) with Cleanert MAS-Q cartridges.
  • Sensitivity : LOD of 2.15–105.21 μg/kg in chicken tissues and eggs.

Forced Degradation Studies

Stress testing under acidic (1N HCl) and thermal conditions identifies degradation products like anhydroerythromycin. HPLC-UV methods validated per ICH guidelines ensure formulation stability.

Chemical Reactions Analysis

Key Structural Features

  • Macrolide ring : Contributes to lipophilicity and membrane interactions.

  • Amino sugar residues : Provide polar sites for potential enzymatic or non-enzymatic modifications.

  • Glycosidic bond : A critical site for hydrolysis under acidic conditions .

Common Reaction Pathways

While specific reaction data for erythromycin are not explicitly detailed in the provided sources, its macrolide structure suggests susceptibility to:

  • Acid-catalyzed hydrolysis : Degradation of the lactone ring or glycosidic bond, leading to inactive metabolites.

  • Oxidative degradation : Potential cleavage of the macrolide ring via reactive oxygen species.

  • Metabolic transformations : Enzymatic modifications (e.g., demethylation, hydroxylation) in biological systems.

NMR Spectroscopy

Reaction monitoring techniques, such as those described in Magritek’s flow tube NMR systems, could track erythromycin’s structural changes during reactions . For example:

  • 1H NMR : Detects shifts in proton environments (e.g., hydroxyl groups, amino sugar protons).

  • 19F NMR : Identifies fluorinated metabolites if present.

Parameter Application
Hydroxyl proton signalsHydrolysis tracking
Glycosidic bond signalsBond cleavage detection

Mass Spectrometry

High-throughput mass spectrometry (HT-MS) enables rapid analysis of reaction products, including metabolites or degradation intermediates . Key applications:

  • Reaction screening : Identifies analogs or byproducts in millisecond timescales.

  • Kinetic analysis : Quantifies reaction rates via isotopic labeling.

Catalytic and Thermochemical Insights

Recent advances in catalytic reaction enhancement (e.g., MIT’s electric-field-driven catalysis ) suggest potential applications for optimizing erythromycin synthesis or degradation control. While not directly studied for macrolides, such methods could:

  • Reduce reaction temperatures via electrostatic effects.

  • Enhance selectivity in metabolic pathways.

Physical Property Data

Property Value
Molecular weight734.05 g/mol
SolubilityPoor in water; soluble in organic solvents
LogP~3.2 (lipophilicity indicator)
Optical rotationSpecific to stereochemistry

References PubChem: Erythromycin A structural and physical properties. MIT: Electric-field-driven catalytic rate enhancements. Magritek: NMR-based reaction monitoring methodologies. Purdue: High-throughput mass spectrometry for reaction analysis.

Scientific Research Applications

Medical Uses

Erythromycin is primarily used to treat bacterial infections. Its effectiveness spans several types of infections:

  • Respiratory Infections : It is commonly prescribed for community-acquired pneumonia and Legionnaires' disease.
  • Skin Infections : Effective against mild to moderate skin infections caused by Streptococcus pyogenes and Staphylococcus aureus.
  • Gastrointestinal Infections : Used for treating intestinal amebiasis and improving gastric motility in gastroparesis patients.
  • Prophylactic Uses : Erythromycin is indicated for the prophylaxis of neonatal conjunctivitis and rheumatic fever in penicillin-allergic patients .

Emerging Therapeutic Roles

Recent studies have highlighted erythromycin's potential beyond traditional antibiotic use:

  • Anti-inflammatory Properties : Erythromycin exhibits anti-inflammatory effects, which may be beneficial in treating chronic inflammatory conditions such as asthma and cystic fibrosis. It down-regulates inflammatory responses and reduces mucus secretion in the airways .
  • Ophthalmic Applications : Erythromycin ointment is used prophylactically to prevent neonatal gonococcal conjunctivitis, demonstrating stability and efficacy in clinical settings .
  • Gastroparesis Treatment : While not FDA-approved for this indication, erythromycin has shown promise in enhancing gastric motility and improving feeding tolerance in critically ill patients .

Case Study 1: Erythromycin in Respiratory Infections

A study involving patients with community-acquired pneumonia demonstrated that erythromycin significantly reduced hospitalization duration compared to other antibiotics. The study concluded that erythromycin's unique mechanism offers advantages in treating atypical pathogens associated with pneumonia .

Case Study 2: Erythromycin for Gastroparesis

Clinical trials have indicated that erythromycin can improve gastric emptying rates in patients with gastroparesis. Patients reported better feeding tolerance and reduced symptoms when treated with erythromycin compared to placebo .

Data Summary

ApplicationIndicationEfficacy Evidence
Respiratory InfectionsCommunity-acquired pneumoniaReduced hospitalization duration
Skin InfectionsMild to moderate infectionsEffective against specific pathogens
Gastrointestinal InfectionsGastroparesisImproved gastric motility
ProphylaxisNeonatal conjunctivitisStable bioactivity in ointment
Anti-inflammatoryAsthma, cystic fibrosisDown-regulation of inflammatory markers

Comparison with Similar Compounds

Eritrocina belongs to the macrolide class (ATC code J01FA ), which includes structurally and functionally related antibiotics such as Clarithromycin , Azithromycin , and Roxithromycin . Below is a systematic comparison:

Structural and Functional Similarities

Table 1: Key Properties of this compound and Comparable Macrolides

Compound Molecular Formula Target Spectrum of Activity Pharmacokinetics Resistance Mechanisms
This compound C₃₇H₆₇NO₁₃ 50S ribosomal subunit Gram-positive, Legionella, Mycoplasma Oral bioavailability: ~30%; CYP3A4 metabolism erm (methylation), mef (efflux)
Clarithromycin C₃₈H₆₉NO₁₃ 50S ribosomal subunit Broader Gram-positive, H. pylori Bioavailability: 50–55%; acid-stable Same as this compound
Azithromycin C₃₈H₇₂N₂O₁₂ 50S ribosomal subunit Expanded Gram-negative (e.g., Haemophilus) Long half-life (68 hrs); tissue-penetrating Same as this compound
Roxithromycin C₄₁H₇₆N₂O₁₅ 50S ribosomal subunit Similar to Erythromycin Improved acid stability; longer half-life Same as this compound

Key Differences and Clinical Implications

Structural Modifications :

  • Azithromycin : A 15-membered lactone ring (vs. 14-membered in this compound) enhances stability in acidic environments and prolongs half-life .
  • Clarithromycin : Methylation at the 6-OH group improves acid resistance and bioavailability .

Spectrum and Efficacy :

  • This compound is less effective against Haemophilus influenzae compared to Azithromycin .
  • Clarithromycin shows superior activity against Helicobacter pylori due to enhanced tissue penetration .

Pharmacokinetics :

  • Azithromycin’s prolonged half-life allows once-daily dosing , whereas this compound requires multiple doses .
  • Roxithromycin’s improved oral absorption reduces gastrointestinal side effects common with this compound .

Resistance Trends :
Cross-resistance is common among macrolides due to shared ribosomal targets. However, ketolides (e.g., Telithromycin) circumvent this via structural modifications absent in this compound .

Research Findings on Predictive Challenges

  • A study evaluating endocrine-disrupting chemicals reported that this compound was incorrectly predicted as inactive in an estrogen receptor (ER) binding assay despite high structural similarity (mean cosine similarity = 0.682) to active neighbors, highlighting the "similarity paradox" in predictive models .
  • Martin et al. (2002) demonstrated that compounds with Tanimoto similarity ≥0.85 have only a 30% chance of shared biological activity, emphasizing the limitations of structural similarity in predicting function .

Biological Activity

Eritrocina, commonly known as erythromycin, is a macrolide antibiotic with significant biological activity against various bacterial pathogens. This article delves into the mechanisms of action, pharmacological properties, clinical applications, and associated case studies that illustrate its biological effects.

Erythromycin functions primarily as a bacteriostatic agent , inhibiting bacterial growth rather than killing bacteria directly. It achieves this by binding to the 50S subunit of bacterial ribosomes, specifically to the 23S ribosomal RNA . This binding interferes with protein synthesis by blocking peptide chain elongation, which is crucial for bacterial replication and survival .

The antibiotic is particularly effective against gram-positive bacteria and some gram-negative organisms. Its mechanism also involves:

  • Inhibition of aminoacyl translocation : Prevents tRNA from transferring to the peptide site.
  • Motilin receptor agonism : Increases gut motility, which has therapeutic implications in gastrointestinal disorders .

Pharmacokinetics

Erythromycin is rapidly absorbed in the gastrointestinal tract but is susceptible to degradation by gastric acid. Therefore, it is often administered in enteric-coated formulations or as stable salts. The pharmacokinetic profile includes:

  • Bioavailability : Approximately 30-65% after oral administration.
  • Distribution : High concentrations in tissues and phagocytes, aiding in targeting infections.
  • Metabolism : Primarily through the liver via the CYP3A4 enzyme.
  • Half-life : Ranges from 1.5 to 2 hours in healthy individuals .

Clinical Applications

Erythromycin is utilized in treating a variety of infections due to its broad-spectrum activity. Key applications include:

  • Respiratory tract infections : Effective against Streptococcus pneumoniae and Haemophilus influenzae.
  • Skin infections : Treats conditions caused by Staphylococcus aureus and Streptococcus pyogenes.
  • Gastrointestinal disorders : Used as a prokinetic agent for gastroparesis and other motility disorders .

Table 1: Minimum Inhibitory Concentrations (MIC) for Erythromycin

BacteriaMIC (μg/ml)
Haemophilus influenzae0.015 - 256
Staphylococcus aureus0.023 - 1024
Streptococcus pyogenes0.004 - 256
Corynebacterium minutissimum0.015 - 64

Case Studies

  • Erythromycin-Induced Hypoacusis :
    A study reported 11 cases of hypoacusis associated with erythromycin use, highlighting the need for monitoring auditory function during treatment .
  • Infantile Hypertrophic Pyloric Stenosis (IHPS) :
    Research indicated a significant association between post-natal erythromycin exposure and the development of IHPS in infants, suggesting careful consideration when prescribing this antibiotic to nursing mothers .
  • Resistance Patterns :
    A longitudinal study demonstrated a correlation between increased macrolide consumption and resistance in Streptococcus pneumoniae, emphasizing the importance of judicious antibiotic use to mitigate resistance development .

Adverse Effects

While erythromycin is generally well-tolerated, it can cause several side effects, including:

  • Gastrointestinal disturbances (nausea, vomiting)
  • Allergic reactions
  • Rarely, anaphylaxis .

Q & A

Basic Research Questions

Q. What established biochemical pathways are associated with Eritrocina’s mechanism of action, and what experimental methodologies are recommended for validating these pathways in vitro?

  • Methodological Guidance : Use target-based assays (e.g., enzyme inhibition kinetics, receptor-binding studies) to isolate pathways. Validate via knockdown/knockout models (e.g., CRISPR-Cas9) to confirm specificity. Pair with spectrophotometric or fluorometric detection for quantitative analysis .
  • Data Validation : Include negative controls (e.g., non-target enzymes) and replicate experiments across multiple cell lines to address biological variability .

Q. Which standardized analytical techniques are optimal for quantifying this compound’s purity in complex biological matrices?

  • Methodological Guidance : Prioritize high-performance liquid chromatography (HPLC) with UV-Vis detection for routine analysis. For trace-level quantification, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards .
  • Sample Preparation : Employ solid-phase extraction (SPE) to minimize matrix interference. Validate recovery rates using spiked samples .

Q. How can researchers ensure reproducibility in this compound’s cytotoxicity assays across different laboratory settings?

  • Methodological Guidance : Adopt standardized protocols (e.g., MTT assay guidelines from OECD/ICH). Include inter-laboratory calibration using reference compounds. Document environmental conditions (e.g., CO₂ levels, incubation time) to control variability .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in comparative studies of this compound and its structural analogs?

  • Methodological Guidance : Use a PICOT framework:

  • P opulation: Uniform cell lines or animal models (e.g., BALB/c mice).
  • I ntervention: Dose-matched this compound and analogs.
  • C omparison: Include a negative control (vehicle) and positive control (known active compound).
  • O utcome: Predefined endpoints (e.g., IC₅₀, tumor volume reduction).
  • T ime: Fixed observation periods to reduce temporal bias .
    • Statistical Design : Apply multivariate regression to adjust for covariates (e.g., metabolic rate differences) .

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species-specific in vivo models?

  • Methodological Guidance : Conduct allometric scaling to extrapolate interspecies differences. Validate using physiologically based pharmacokinetic (PBPK) modeling to account for organ-specific metabolism .
  • Data Integration : Cross-reference with transcriptomic datasets (e.g., cytochrome P450 expression levels) to identify species-specific metabolic pathways .

Q. What interdisciplinary approaches are effective for studying this compound’s synergistic interactions with adjuvant therapies?

  • Methodological Guidance :

  • In silico screening: Use molecular docking to predict binding affinities with adjuvant targets.
  • Combinatorial assays: Apply Chou-Talalay synergy analysis to quantify dose-response interactions.
  • Omics integration: Pair RNA-seq data with metabolomic profiling to map synergistic pathways .
    • Ethical Considerations : Ensure animal welfare compliance (e.g., 3Rs principles) in combinatorial toxicity studies .

Q. What frameworks are recommended for assessing this compound’s long-term efficacy in chronic disease models?

  • Methodological Guidance : Design longitudinal studies with staggered dosing regimens. Use survival analysis (Kaplan-Meier curves) to evaluate time-to-event outcomes (e.g., disease recurrence).
  • Bias Mitigation : Implement blinding and randomization to reduce observer bias. Include interim analyses to adjust for attrition .

Q. Ethical and Methodological Compliance

Q. How can researchers address ethical challenges in human-derived tissue studies involving this compound?

  • Methodological Guidance :

  • Obtain informed consent for biospecimen use, specifying research scope in ethics applications.
  • Anonymize data using unique identifiers (e.g., alphanumeric codes) to protect participant privacy .
    • Regulatory Alignment : Follow Declaration of Helsinki guidelines for clinical sample usage and IRB approvals .

Q. Data Analysis and Reporting

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Guidance : Use four-parameter logistic (4PL) models to fit sigmoidal curves. For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity .
  • Reproducibility : Share raw datasets and analysis scripts via repositories (e.g., Zenodo) to enable independent validation .

Q. How should researchers document contradictory findings in this compound’s mechanistic studies?

  • Methodological Guidance : Use PRISMA guidelines for systematic reporting. Clearly delineate conflicting evidence in discussion sections, citing methodological disparities (e.g., assay sensitivity, model organisms) .
  • Transparency : Publish negative results in preprint servers to avoid publication bias .

Properties

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGZDMOVFRHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859206
Record name 6-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-dione (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

733.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114-07-8
Record name erythromycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55929
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.